2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a bicyclic thiophene derivative with a benzyl-substituted carboxamide group and a bulky tert-butyl substituent at the 6-position of the tetrahydrobenzothiophene core. Its molecular formula is C₂₁H₂₇N₂OS, and it has a molecular weight of 370.52 g/mol . The compound is structurally characterized by:
- A tert-butyl group at the 6-position, enhancing lipophilicity and steric bulk, which may influence receptor binding or metabolic stability.
- A benzyl carboxamide moiety at the 3-position, contributing to hydrogen-bonding capabilities and structural diversity.
This compound belongs to a class of molecules explored for pharmacological activity, including acetylcholinesterase inhibition and neuroprotective effects, as inferred from analogs in the evidence (e.g., donepezil-like structures in ). Its synthesis typically involves multi-step reactions, such as cyclocondensation of substituted cyclohexanones with cyanothioacetamide derivatives, followed by benzylation ().
Properties
IUPAC Name |
2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-20(2,3)14-9-10-15-16(11-14)24-18(21)17(15)19(23)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12,21H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLIWMCLJNZMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through cyclization reactions. This can be achieved by reacting a suitable thiophene derivative with a benzene derivative under acidic or basic conditions.
Introduction of Functional Groups: The next step involves the introduction of the amino group, benzyl group, and tert-butyl group. This can be accomplished through various substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a benzothiophene structure have significant potential as anticancer agents. The unique structural features of 2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide allow it to interact with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : It may inhibit key enzymes or modulate pathways associated with cell proliferation and apoptosis. Studies have shown that similar thiophene derivatives can target kinases or apoptosis modulators effectively .
Neurological Disorders
The lipophilicity of thiophene derivatives facilitates their penetration across the blood-brain barrier, making them suitable candidates for treating neurological disorders such as depression and anxiety. Compounds with similar structures have been reported to exhibit antipsychotic and anxiolytic effects .
Drug Development
The synthesis of derivatives based on this compound has led to the development of several pharmacologically active compounds. These derivatives are being explored for:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Antitumor Evaluation : A study involving novel substituted benzothiophenes demonstrated significant antiproliferative activity against cancer cell lines. The research highlighted the importance of structural modifications in enhancing efficacy .
- Neuropharmacological Studies : Investigations into the effects of benzothiophene derivatives on neurotransmitter systems have revealed promising results for developing new treatments for mood disorders .
Material Science Applications
Beyond medicinal uses, this compound can also be utilized in material science:
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific electrical and optical properties due to its conjugated structure. Research has shown that thiophene-containing polymers exhibit enhanced conductivity and stability .
Summary Table of Applications
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cell proliferation pathways |
| Neurological disorders | Potential treatment for depression and anxiety | |
| Pharmacology | Antimicrobial agents | Effective against various bacterial strains |
| Material Science | Polymer synthesis | Enhanced electrical and optical properties |
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 6-position (e.g., methyl, ethyl, bromophenyl) and the carboxamide’s aromatic group (e.g., benzyl, 4-bromophenyl, 4-ethylphenyl). These variations significantly alter physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP values compared to methyl or hydrogen, enhancing blood-brain barrier penetration (e.g., tert-butyl analog: logP ~3.5 vs. methyl analog: logP ~2.1) .
- Solubility : Polar substituents like methoxy () or unsubstituted carboxamides () improve aqueous solubility, whereas tert-butyl and benzyl groups reduce it.
- Metabolic Stability : Bulkier tert-butyl groups may slow hepatic metabolism compared to smaller alkyl chains ().
Biological Activity
2-Amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (abbreviated as 2-Amino-BTCA) is a compound belonging to the class of benzothiophene derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C20H26N2OS
- Molecular Weight : 342.51 g/mol
- CAS Number : 588692-44-8
The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of an amino group and a benzyl substituent enhances its potential biological activity.
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-BTCA | Staphylococcus aureus | 4 µg/mL |
| Related Benzothiophene | Escherichia coli | 32 µg/mL |
This suggests that 2-Amino-BTCA could potentially serve as an effective antimicrobial agent against resistant bacterial strains .
Anticancer Activity
Benzothiophene derivatives have been reported to exhibit anticancer properties. A study demonstrated that compounds derived from this class showed antiproliferative effects on human cancer cell lines, including cervical and pancreatic cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of benzothiophene derivatives have been highlighted in various studies. The compound may inhibit inflammatory mediators such as cytokines and prostaglandins, which are crucial in the pathogenesis of chronic inflammatory diseases. This activity is significant for conditions like arthritis and other inflammatory disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on various benzothiophene derivatives revealed that modifications in the substituents significantly affected their antimicrobial potency. The introduction of specific functional groups enhanced their efficacy against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Evaluation : In vitro assays conducted on human cell lines showed that while some derivatives exhibited cytotoxic effects at higher concentrations, 2-Amino-BTCA demonstrated lower toxicity profiles, indicating its potential for therapeutic applications without significant adverse effects .
- Mechanistic Studies : Investigations into the mechanism of action have suggested that these compounds may interact with cellular signaling pathways involved in inflammation and cancer progression, further supporting their therapeutic potential .
Q & A
Basic: What are the established synthetic routes for 2-amino-N-benzyl-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:
- Amidation : Reaction with benzylamine derivatives under coupling agents (e.g., DCC or EDC) to introduce the N-benzyl group.
- tert-Butyl Group Incorporation : Alkylation or substitution reactions using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting groups, followed by deprotection .
- Purification : Recrystallization (methanol/water) or reverse-phase HPLC for intermediates, with characterization via H/C NMR (δ 1.2–1.4 ppm for tert-butyl protons), LC-MS (e.g., [M+H] at m/z 413), and HRMS for exact mass validation .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?
Answer:
SAR studies require:
- Core Modifications : Introduce substituents at the 2-amino position (e.g., trifluoroacetylation, pyrimidinyl-thio groups) to assess steric/electronic effects on target binding .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antibacterial models (MIC values via broth microdilution), comparing activity trends to structural changes .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions with active sites, validated by crystallography or mutagenesis studies .
Advanced: How can contradictory data in reaction yields or purity be resolved during synthesis?
Answer:
Contradictions often arise from:
- Solvent Effects : Anhydrous CHCl vs. THF may alter reaction kinetics; optimize via controlled moisture-sensitive conditions .
- Catalyst Efficiency : Compare yields using DMAP vs. triethylamine in acylation steps. Track by TLC and quantify via HPLC peak integration .
- Byproduct Analysis : Use GC-MS or F NMR (for fluorinated analogs) to identify impurities, then adjust stoichiometry or reaction time .
Basic: What analytical methods are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : Confirm tert-butyl protons (δ 1.3 ppm, singlet) and benzyl aromatic protons (δ 7.2–7.4 ppm). C NMR verifies carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : LC-MS for molecular ion detection; HRMS for exact mass (e.g., CHNOS requires m/z 413.1922) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for related tetrahydrobenzothiophenes .
Advanced: How can reaction conditions be optimized for scale-up without compromising enantiomeric purity?
Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .
- Temperature Gradients : Test 0°C vs. room temperature for acylations; lower temps may reduce racemization .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy for real-time monitoring .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Answer:
- Hydrophobicity : The tert-butyl group increases hydrophobicity, complicating aqueous workups. Use mixed solvents (e.g., EtOAc/hexane) for recrystallization .
- Byproduct Removal : Reverse-phase HPLC with C18 columns (ACN/water gradient) effectively separates unreacted amines or acylated byproducts .
- Solid-Phase Extraction (SPE) : Employ silica-based SPE cartridges for rapid desalting and impurity removal .
Advanced: How can computational methods predict the compound’s metabolic stability or toxicity?
Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (critical for BBB penetration) and cytochrome P450 interactions .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., benzothiophene core) .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module .
Advanced: What strategies resolve discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Bioavailability Studies : Measure plasma protein binding (equilibrium dialysis) and logD (shake-flask method) to correlate in vitro potency with in vivo exposure .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites masking parent compound activity .
- Dose-Response Modeling : Fit EC curves (GraphPad Prism) to adjust dosing regimens for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
